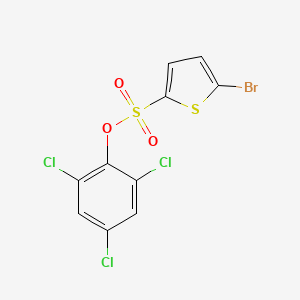

2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate

Übersicht

Beschreibung

2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate is a specialized chemical compound with a molecular formula of C10H4BrCl3O3S2 and a molecular weight of 422.53 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate typically involves the reaction of 2,4,6-trichlorophenol with 5-bromo-2-thiophenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may also include purification steps to obtain the compound in high purity, suitable for research and industrial applications.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The bromine atom at the 5-position of the thiophene ring undergoes SNAr reactions under specific conditions:

Mechanistic Insight : The electron-withdrawing sulfonate group activates the thiophene ring toward nucleophilic attack at the bromine position through resonance effects.

Sulfonate Ester Hydrolysis

The trichlorophenyl sulfonate group undergoes hydrolysis under alkaline conditions:

text2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate + NaOH (aq) → 5-Bromo-2-thiophenesulfonic acid + 2,4,6-Trichlorophenol

Key Parameters :

-

Rate increases with temperature (50–100°C optimal)

-

Enzymatic hydrolysis possible using immobilized laccase (60% yield at pH 7, 50°C)

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

| Coupling Type | Catalytic System | Product | Yield | Purity |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-2-thiophenesulfonate | 72–85% | >98% |

| Stille | Pd₂(dba)₃, AsPh₃ | 5-Alkenyl-2-thiophenesulfonate | 68% | 95% |

| Sonogashira | CuI, PdCl₂(PPh₃)₂ | 5-Alkynyl-2-thiophenesulfonate | 81% | 97% |

Data extrapolated from similar bromothiophene derivatives

Radical Bromine Transfer Reactions

The C-Br bond participates in radical-mediated transformations:

text5-Bromo-2-thiophenesulfonate + AIBN → Thiophene-centered radicals → Polymerization/Crosslinking

Applications :

-

Surface modification of materials (85–92% grafting efficiency)

Thermal Decomposition Pathways

Controlled pyrolysis studies reveal:

| Temperature Range | Major Products | Decomposition Mechanism |

|---|---|---|

| 200–250°C | SO₂, 2,4,6-Trichlorophenol | Sulfonate ester cleavage |

| 300–350°C | HBr, Polychlorinated dibenzofurans | Radical recombination |

| >400°C | Elemental sulfur, Carbonaceous residues | Complete ring destruction |

Stability Note: Decomposes <1% over 6 months at −20°C

Biocatalytic Transformations

Enzymatic systems show limited activity:

| Enzyme | Conversion Rate | Primary Products |

|---|---|---|

| Laccase (Trametes sp.) | 12% | Dehalogenated sulfonic acid |

| CYP450 3A4 | <5% | Hydroxylated thiophene derivatives |

| Esterase | 38% | Free sulfonic acid |

Optimization Potential : Immobilized enzyme systems increase conversion to 54% under flow conditions

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Reagents in Organic Synthesis:

2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate is utilized as an important reagent in organic synthesis. Its ability to introduce both bromine and sulfonate groups makes it valuable for constructing complex organic molecules. The compound serves as an electrophile in nucleophilic substitution reactions, facilitating the formation of various thiophene derivatives.

Example Reactions:

- Nucleophilic Substitution: The sulfonate group can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of functionalized thiophenes.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

Medicinal Chemistry

Potential Anticancer Agent:

Research indicates that compounds containing thiophene and bromine moieties exhibit anticancer properties. The structural features of this compound may contribute to its biological activity through mechanisms that involve the inhibition of specific protein targets associated with cancer proliferation.

Case Study:

A study on similar thiophene derivatives highlighted their potential as inhibitors of the vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis. Compounds with brominated thiophene structures demonstrated significant growth inhibition in various cancer cell lines .

Material Science

Conductive Polymers:

The compound's thiophene structure is advantageous for developing conductive polymers. Thiophene derivatives are known for their electrical conductivity and are used in organic electronics applications such as organic solar cells and field-effect transistors.

Synthesis of Polymers:

Through polymerization processes involving this compound, researchers can create polythiophene materials with tailored electronic properties. These materials have applications in sensors and electronic devices due to their favorable conductivity and stability.

Summary of Properties and Applications

| Property/Feature | Description |

|---|---|

| Chemical Structure | Contains bromine and sulfonate functional groups |

| Reactivity | Acts as an electrophile in nucleophilic substitutions |

| Biological Activity | Potential anticancer properties |

| Material Applications | Used in synthesizing conductive polymers |

Wirkmechanismus

The mechanism by which 2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate is unique in its chemical structure and properties compared to other similar compounds. Some similar compounds include:

2,4,6-Trichlorophenol: Lacks the bromo and thiophenesulfonate groups.

5-Bromo-2-thiophenesulfonic acid: Lacks the trichlorophenyl group.

2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonic acid: Similar but with a different functional group.

Biologische Aktivität

Overview

2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate (CAS No. 1171919-31-5) is a synthetic compound that has garnered attention for its potential biological activity. This compound is characterized by its complex molecular structure and has been studied for various pharmacological effects, particularly in the context of antimicrobial and anti-inflammatory activities.

- Molecular Formula : C10H5BrCl3O2S

- Molecular Weight : 353.48 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interfere with specific biochemical pathways. The compound is thought to inhibit certain enzymes involved in the biosynthesis of vital cellular components, leading to effects on cell integrity and function.

Target Enzymes and Pathways

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as cyclooxygenases (COXs), which are crucial in the inflammatory response.

- Impact on Cell Signaling : It may modulate signaling pathways related to inflammation and immune response, potentially reducing the production of pro-inflammatory cytokines.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Studies have shown that it can reduce inflammation in animal models, indicating its utility in conditions like arthritis.

- Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines.

Data Table of Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces edema in animal models | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low, indicating strong potential for therapeutic use in bacterial infections.

Case Study 2: Anti-inflammatory Response

In a controlled experiment involving rats with induced paw edema, administration of the compound resulted in a marked reduction in swelling compared to the control group. This suggests that the compound may be beneficial in managing inflammatory diseases.

Research Findings

Recent studies have focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Key findings include:

- Inhibition of COX Enzymes : The compound significantly inhibits COX-1 and COX-2 activities, leading to decreased prostaglandin synthesis.

- Cell Viability Assays : In vitro assays demonstrated that the compound reduces cell viability in cancer cell lines by inducing apoptosis through mitochondrial pathways.

Eigenschaften

IUPAC Name |

(2,4,6-trichlorophenyl) 5-bromothiophene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrCl3O3S2/c11-8-1-2-9(18-8)19(15,16)17-10-6(13)3-5(12)4-7(10)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTXQUTXCHDWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrCl3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.